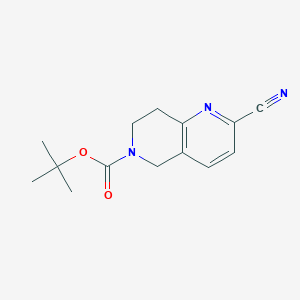

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Übersicht

Beschreibung

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a cyano group, a tert-butyl ester, and a partially hydrogenated naphthyridine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves esterification to introduce the tert-butyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the cyano group or the naphthyridine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been investigated for its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant anti-inflammatory effects. For instance, compounds structurally related to tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted that certain naphthyridine derivatives demonstrated higher inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that naphthyridine derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from naphthyridine structures have shown IC50 values indicating potent cytotoxicity against cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis via modulation of signaling pathways associated with tumor growth.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. Recent advancements have focused on enhancing the yield and purity of these compounds through optimized synthetic routes .

Data Table: Comparison of Biological Activities

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine | A549 | 15.43 | Induction of apoptosis |

| Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine | MCF-7 | 14.62 | Cell cycle arrest at G2/M phase |

| Related Naphthyridine Derivative | HCT116 | 12.22 | Modulation of apoptotic signaling pathways |

Case Studies

- Anti-inflammatory Study : A recent study evaluated a series of naphthyridine derivatives for their ability to inhibit COX enzymes. The results indicated that certain modifications to the naphthyridine structure enhanced anti-inflammatory activity significantly .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The findings suggested that specific structural features contributed to increased potency against tumor cells while maintaining low toxicity towards normal cells .

Wirkmechanismus

The mechanism of action of tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the naphthyridine ring are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the tert-butyl group but shares the core structure.

Tert-butyl 2-cyano-1,6-naphthyridine-6(5H)-carboxylate: Similar structure but without the hydrogenation of the naphthyridine ring.

Tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains an amino group instead of a cyano group.

Uniqueness

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of its cyano group, tert-butyl ester, and partially hydrogenated naphthyridine ring This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Biologische Aktivität

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 259809-46-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities, supported by data tables and relevant research findings.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.3 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 401.5 ± 45.0 °C at 760 mmHg

- Flash Point : 196.6 ± 28.7 °C

Synthesis Methods

The synthesis of this compound has been explored in various studies. The compound can be synthesized through multi-step reactions involving the naphthyridine scaffold, typically employing nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the compound showed significant inhibition of inflammation:

These results suggest that the compound may act through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound is thought to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle progression.

- Reduction of Inflammatory Cytokines : It has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents to enhance therapeutic efficacy against resistant cancer cell lines. The combination therapy resulted in a synergistic effect, reducing IC50 values significantly compared to either treatment alone.

Eigenschaften

IUPAC Name |

tert-butyl 2-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-7-6-12-10(9-17)4-5-11(8-15)16-12/h4-5H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOTYCXSXHSVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467327 | |

| Record name | tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259809-46-6 | |

| Record name | tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.